molecular formula C8H10BrCl2N B6208568 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2703780-98-5

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride

Katalognummer: B6208568
CAS-Nummer: 2703780-98-5
Molekulargewicht: 270.98 g/mol
InChI-Schlüssel: VWFYCLTYUFLMHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrCl2N. It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
  • 2-(4-bromo-3-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

2703780-98-5

Molekularformel

C8H10BrCl2N

Molekulargewicht

270.98 g/mol

IUPAC-Name

2-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H

InChI-Schlüssel

VWFYCLTYUFLMHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCN)Cl)Br.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.